molecular formula C22H24N2O4 B11461174 N,N-diethyl-3-methoxy-4-[(2-oxo-1,2-dihydroquinolin-4-yl)methoxy]benzamide

N,N-diethyl-3-methoxy-4-[(2-oxo-1,2-dihydroquinolin-4-yl)methoxy]benzamide

Cat. No.: B11461174
M. Wt: 380.4 g/mol
InChI Key: OAOQYFFLOMAGHC-UHFFFAOYSA-N
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Description

    Reagents: 3-methoxy-4-hydroxybenzaldehyde, N,N-diethylamine

    Conditions: Condensation reaction in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-methoxy-4-[(2-oxo-1,2-dihydroquinolin-4-yl)methoxy]benzamide typically involves multiple steps. One common approach starts with the preparation of the quinoline derivative, followed by the introduction of the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Synthesis of the Quinoline Derivative

      Reagents: 2-aminobenzamide, diethyl malonate

      Conditions: Reflux in ethanol, followed by cyclization using polyphosphoric acid.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-methoxy-4-[(2-oxo-1,2-dihydroquinolin-4-yl)methoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N,N-diethyl-3-methoxy-4-[(2-oxo-1,2-dihydroquinolin-4-yl)methoxy]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-methoxy-4-[(2-oxo-1,2-dihydroquinolin-4-yl)methoxy]benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes, potentially inhibiting their activity. The benzamide core may also play a role in binding to receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-methoxy-4-hydroxybenzamide
  • N,N-diethyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)methoxy]benzamide

Uniqueness

N,N-diethyl-3-methoxy-4-[(2-oxo-1,2-dihydroquinolin-4-yl)methoxy]benzamide is unique due to the presence of both the quinoline and benzamide moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

N,N-diethyl-3-methoxy-4-[(2-oxo-1H-quinolin-4-yl)methoxy]benzamide

InChI

InChI=1S/C22H24N2O4/c1-4-24(5-2)22(26)15-10-11-19(20(12-15)27-3)28-14-16-13-21(25)23-18-9-7-6-8-17(16)18/h6-13H,4-5,14H2,1-3H3,(H,23,25)

InChI Key

OAOQYFFLOMAGHC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)OCC2=CC(=O)NC3=CC=CC=C32)OC

Origin of Product

United States

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